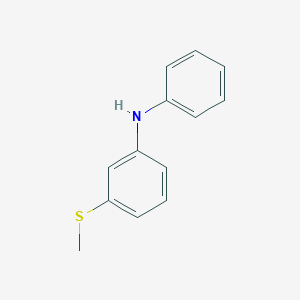

3-(Methylthio)-N-phenylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTRZJDYCCOXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065411 | |

| Record name | 3-(Methylthio)diphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13313-45-6 | |

| Record name | 3-(Methylthio)-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13313-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-(methylthio)-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013313456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-(methylthio)-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Methylthio)diphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(Methylthio)-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)-N-phenylaniline is a chemical compound of interest in various fields of chemical synthesis. Its structure, featuring a methylthio group on one of the aniline rings, suggests its potential as a building block in the development of novel molecules with applications in pharmaceuticals, dyes, and pigments. This technical guide provides a summary of the currently available chemical and physical properties of this compound. It is important to note that while general information is available, detailed experimental protocols, comprehensive spectral analyses, and in-depth biological activity studies for this specific compound are limited in publicly accessible scientific literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 13313-45-6 | [1] |

| Molecular Formula | C₁₃H₁₃NS | [1] |

| Molecular Weight | 215.31 g/mol | [1] |

| Physical Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified | |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis

General Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the surveyed scientific literature. Researchers planning to work with this compound would need to develop and optimize these protocols based on general principles of organic synthesis and analytical chemistry.

Spectral Data

No specific experimental ¹H NMR or ¹³C NMR spectral data for this compound has been found in the public domain. For confirmation of the structure, researchers would need to acquire and interpret this data independently. As a reference, ¹³C NMR data for the related compound, 3-(methylthio)aniline, is available[2].

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the biological activity of this compound. No studies on its cytotoxicity, pharmacological effects, or involvement in any cellular signaling pathways have been identified. While some research exists on the biological activities of compounds containing a (methylthio)phenyl group, this information is not specific to this compound and therefore cannot be directly extrapolated[3]. For instance, a general protocol for assessing cytotoxicity using an MTT assay is available, which could be adapted for future studies on this compound[3].

MTT Assay for Cytotoxicity (General Protocol)

Caption: A general workflow for a cytotoxicity MTT assay.

Conclusion

This compound remains a compound with potential for further exploration in various chemical and biological applications. However, the current body of scientific literature lacks the detailed experimental and analytical data necessary for a comprehensive understanding of its properties and potential. This guide summarizes the available information and highlights the areas where further research is required to fully characterize this compound and unlock its potential for researchers, scientists, and drug development professionals.

References

In-Depth Technical Guide: 3-(Methylthio)-N-phenylaniline (CAS: 13313-45-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methylthio)-N-phenylaniline (also known as 3-(methylthio)diphenylamine), a versatile aromatic amine with significant potential in various scientific and industrial sectors. This document consolidates available data on its chemical and physical properties, synthesis methodologies, and potential applications, with a particular focus on its relevance to research and drug development. Detailed experimental protocols for its synthesis are provided, along with a summary of its known characteristics. While specific biological activity and signaling pathway involvement for this compound are not extensively documented in publicly available literature, this guide explores the known activities of structurally related compounds to provide a basis for future research.

Chemical and Physical Properties

This compound is a substituted diphenylamine derivative characterized by a methylthio group at the meta-position of one of the phenyl rings. Its chemical structure and key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 13313-45-6 | [1][2] |

| Molecular Formula | C₁₃H₁₃NS | [1][2] |

| Molecular Weight | 215.31 g/mol | [1][3] |

| Melting Point | 59-61 °C | [4] |

| Boiling Point | 152-156 °C (at 0.05 Torr) | [4] |

| Appearance | White crystalline solid | [5] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [6] |

| Synonyms | 3-(methylthio)diphenylamine, 3-methylsulfanyl-N-phenylaniline, Benzenamine, 3-(methylthio)-N-phenyl- | [2] |

Synthesis of this compound

The primary synthetic route to this compound described in the literature is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.

Ullmann Condensation: An Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is available from Chinese patent CN103508929A.[5] This patent describes the reaction of 3-(methylthio)aniline with a halogenated benzene in the presence of a copper catalyst, an acid-binding agent, and a co-catalyst in an autoclave.

General Procedure:

-

Reaction Setup: In a high-pressure autoclave, combine 3-(methylthio)aniline, a halogenated benzene (e.g., iodobenzene or bromobenzene), a copper catalyst (e.g., CuI, CuBr, or ultra-fine Cu powder), a co-catalyst (e.g., KI or NaI), and an acid-binding agent (e.g., K₃PO₄ or K₂CO₃).

-

Reaction Conditions: Heat the sealed autoclave to a temperature between 180°C and 200°C with stirring. The reaction pressure is typically maintained between 0.1 MPa and 0.5 MPa for a duration of 1 to 5 hours.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature. Add water to the reaction mixture and extract the product with a polar solvent. The organic phase is then subjected to steam distillation followed by vacuum distillation to obtain the crude product.

-

Purification: Recrystallize the crude product from n-propanol to yield pure this compound as a white crystalline solid.

Table of Exemplary Reaction Conditions from CN103508929A:

| Reactants (Molar Ratio) | Catalyst (mol%) | Co-catalyst (mol%) | Base (Molar Ratio) | Temp. (°C) | Time (h) | Pressure (MPa) | Yield (%) | Purity (%) |

| 3-(Methylthio)aniline : Iodobenzene (1:1) | CuI (10) | KI (10) | K₃PO₄ (2:1) | 190 | 3 | 0.2 | 90.5 | 99.6 |

| 3-(Methylthio)aniline : Bromobenzene (1:3) | CuCl (10) | KI (10) | K₃PO₄ (2:1) | 185 | 5 | 0.5 | 70.1 | 99.1 |

| 3-(Methylthio)aniline : Iodobenzene (1:1) | CuBr (30) | NaI (60) | K₃PO₄ (3:1) | 195 | 4 | 0.2 | 71.2 | 99.3 |

| 3-(Methylthio)aniline : Iodobenzene (1:2) | Ultrafine Cu powder (10) | NaI (50) | K₃PO₄ (2:1) | 180 | 3 | 0.1 | 72.3 | 99.4 |

Note: Molar ratios of reactants and base are relative to 3-(methylthio)aniline. Molar percentages of catalyst and co-catalyst are also relative to 3-(methylthio)aniline.

Spectroscopic Data (Predicted)

Disclaimer: The following data are predicted and should be confirmed by experimental analysis.

¹H NMR (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings and the methyl protons of the thioether group. The protons on the substituted ring will likely appear as complex multiplets due to their differing chemical environments. The protons on the unsubstituted phenyl ring will also show characteristic multiplets. The methyl protons will appear as a singlet.

¹³C NMR (Predicted)

The carbon-13 NMR spectrum will display signals for all 13 carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the amine and methylthio substituents.

IR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic rings and the methyl group, C=C stretching of the aromatic rings, and C-N and C-S stretching.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (215.31 m/z). Fragmentation patterns would likely involve cleavage of the C-N and C-S bonds.

Potential Applications and Biological Activity

Industrial Applications

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its applications span several industries:

-

Dyes and Pigments: It is a building block for creating vibrant and stable colorants.[7]

-

Pharmaceuticals: It is used as an intermediate in the synthesis of therapeutic agents.[7]

-

Agrochemicals: The compound plays a role in the formulation of pesticides and herbicides.[7]

-

Polymer Chemistry: It is utilized in the creation of specialty polymers.[7]

Biological Activity of Structurally Related Compounds

While specific biological studies on this compound are limited, the broader class of diphenylamine and sulfur-containing aromatic compounds exhibits a range of biological activities.

-

Antioxidant Properties: Diphenylamine derivatives are well-known for their antioxidant properties and are used as industrial antioxidants.[8] The introduction of a sulfur-containing moiety can, in some cases, enhance this activity through synergistic mechanisms.[9] Sulfur-containing compounds can act as hydroperoxide decomposers, complementing the radical scavenging activity of the diphenylamine core.[9]

-

Antimicrobial Activity: Various derivatives of diphenylamine have been synthesized and screened for their antibacterial and antifungal activities.[10] Sulfur-containing natural products are also a rich source of compounds with antimicrobial properties.[11]

The presence of both the diphenylamine scaffold and a methylthio group suggests that this compound could be a candidate for investigation into these biological activities.

Future Directions

The available information on this compound highlights its utility as a synthetic intermediate. However, a significant opportunity exists for further research to elucidate its physicochemical and biological properties more thoroughly. Key areas for future investigation include:

-

Full Spectroscopic Characterization: Experimental determination of ¹H NMR, ¹³C NMR, IR, and mass spectra is essential for unambiguous identification and quality control.

-

Biological Screening: A comprehensive screening of its biological activities, including antioxidant, antimicrobial, and cytotoxic properties, could uncover novel therapeutic applications.

-

Signaling Pathway Analysis: Should biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and its interaction with cellular signaling pathways.

Conclusion

This compound is a valuable chemical entity with established applications in several industrial fields. While its synthesis is well-described, a comprehensive understanding of its properties, particularly its biological activity, remains an area ripe for exploration. This technical guide serves as a foundational resource for researchers and scientists interested in further investigating the potential of this compound in drug discovery and materials science.

References

- 1. This compound | 13313-45-6 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. cas 13313-45-6|| where to buy this compound [chemenu.com]

- 4. This compound CAS#: 13313-45-6 [chemicalbook.com]

- 5. CN103508929A - Synthetic method of 3-methylmercapto-diphenylamine - Google Patents [patents.google.com]

- 6. 13313-45-6|this compound|BLD Pharm [bldpharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Diphenylamine - Wikipedia [en.wikipedia.org]

- 9. Synthesis, Characterization, and Performance Evaluation of Sulfur-Containing Diphenylamines Based on Intramolecular Synergism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The intriguing chemistry and biology of sulfur-containing natural products from marine microorganisms (1987–2020) - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-(Methylthio)-N-phenylaniline from 3-methylthioaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-(Methylthio)-N-phenylaniline from 3-methylthioaniline. The document details two primary synthetic methodologies: the Ullmann condensation and the Buchwald-Hartwig amination. It includes structured data from experimental results, comprehensive experimental protocols, and visualizations of the synthetic pathways.

Introduction

This compound, also known as 3-methylthiodiphenylamine, is a valuable intermediate in the synthesis of various organic molecules, particularly in the fields of pharmaceuticals and materials science. Its structure, featuring a diarylamine core with a methylthio substituent, makes it a key building block for compounds with potential biological activity and desirable material properties. This guide focuses on the practical synthesis of this compound from commercially available 3-methylthioaniline and an aryl halide.

Synthetic Methodologies

Two principal cross-coupling reactions are widely employed for the N-arylation of anilines: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Both methods have proven effective for the formation of the C-N bond required to produce this compound.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diarylamine linkages, utilizing a copper catalyst to couple an amine with an aryl halide.[1] This reaction is typically carried out at elevated temperatures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation in organic synthesis.[2][3] It often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various experimental conditions for the synthesis of this compound via the Ullmann condensation.

| Table 1: Ullmann Condensation of 3-methylthioaniline with Bromobenzene | ||||||||

| Entry | Catalyst (mol%) | Ligand/Promoter (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | CuI (10) | KI (10) | K2CO3 (2) | N/A | 185 | 2 | 70.1 | 99.1 |

| 2 | CuBr (10) | NaI (10) | K2CO3 (2) | N/A | 200 | 4 | - | - |

| 3 | CuCl (10) | KI (10) | K3PO4 (2) | N/A | 185 | 5 | 72.3 | 99.4 |

| 4 | Ultrafine Cu powder (10) | NaI (25) | K3PO4 (1) | N/A | 195 | 5 | - | - |

Data extracted from patent CN103508929A. The patent does not consistently report yields for all examples.

Experimental Protocols

Ullmann Condensation Protocol

This protocol is based on the conditions described in Chinese patent CN103508929A.

Materials:

-

3-methylthioaniline

-

Iodobenzene or Bromobenzene

-

Copper(I) iodide (CuI)

-

Potassium iodide (KI)

-

Potassium phosphate (K3PO4)

-

n-Propanol

-

Ethyl acetate

-

Water

Procedure:

-

To a high-pressure autoclave, add 3-methylthioaniline (e.g., 4 mmol), iodobenzene (e.g., 4 mmol), CuI (0.4 mmol), KI (0.4 mmol), and K3PO4 (8 mmol).

-

Seal the autoclave and heat the reaction mixture to 190°C with stirring for 3 hours under a pressure of 0.2 MPa.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Add water to the reaction mixture and extract with a polar solvent such as ethyl acetate.

-

Separate the organic phase and perform steam distillation to remove unreacted starting materials.

-

The crude product is then purified by vacuum distillation, collecting the fraction at 250°C/13 mmHg.

-

Further purification can be achieved by recrystallization from n-propanol to yield this compound as a white solid.

Representative Buchwald-Hartwig Amination Protocol

Materials:

-

3-methylthioaniline

-

Iodobenzene

-

Palladium(II) acetate (Pd(OAc)2) or a pre-catalyst like (SIPr)Pd(allyl)Cl

-

A suitable phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)

-

A strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))

-

Anhydrous toluene or dioxane

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2 (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.2-1.5 equivalents).

-

Add the 3-methylthioaniline (1.0 equivalent) and anhydrous toluene.

-

Finally, add the iodobenzene (1.0-1.2 equivalents).

-

Seal the Schlenk tube and bring it out of the glovebox.

-

Heat the reaction mixture with stirring at a temperature ranging from 80 to 110°C for 4 to 24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Data

While a fully assigned NMR spectrum for this compound was not found in the searched literature, data for structurally similar compounds suggest the following expected signals.[6][7][8]

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.3-6.8 (m, 9H, Ar-H), ~5.7 (br s, 1H, N-H), 2.45 (s, 3H, S-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~148-140 (Ar-C), ~139 (Ar-C-S), ~130-117 (Ar-CH), ~16 (S-CH₃).

Visualizations

Synthetic Workflow

Caption: Comparative workflow for the synthesis of this compound.

Catalytic Cycles

References

Spectroscopic Analysis of 3-(Methylthio)-N-phenylaniline: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic data for 3-(Methylthio)-N-phenylaniline, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents a comprehensive analysis based on available data for the closely related precursor, 3-(Methylthio)aniline, alongside expected spectroscopic characteristics for the title compound. The methodologies for key spectroscopic techniques are also detailed to aid in experimental design and data interpretation.

Predicted Spectroscopic Data for this compound

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR): The expected proton NMR spectrum of this compound would exhibit signals corresponding to the protons on the two aromatic rings and the methylthio group. The chemical shifts would be influenced by the electron-donating nature of the methylthio and amino groups and the anisotropic effects of the phenyl rings.

| Proton Assignment | Expected Chemical Shift (δ, ppm) |

| -SCH₃ | ~ 2.4 - 2.6 |

| Aromatic Protons | ~ 6.5 - 7.5 |

| -NH- | ~ 5.0 - 6.0 (broad) |

¹³C NMR (Carbon-13 NMR): The carbon spectrum will show distinct signals for the methyl carbon and the aromatic carbons. The positions of the aromatic carbon signals will be affected by the substituents on each ring.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -SCH₃ | ~ 15 - 20 |

| Aromatic Carbons | ~ 110 - 150 |

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds of the aromatic rings and the methyl group, C-N stretching, and C-S stretching.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-SCH₃) | 2850 - 2960 | Medium |

| C=C Aromatic Stretch | 1500 - 1600 | Strong |

| C-N Stretch | 1250 - 1350 | Strong |

| C-S Stretch | 600 - 800 | Weak |

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern.

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₃NS |

| Molecular Weight | 215.32 g/mol |

| Expected [M]⁺ Peak (m/z) | 215 |

| Key Fragmentation Peaks | Loss of -CH₃, -SCH₃, -C₆H₅ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

Longer acquisition times are generally required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr).

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Methylthio)-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3-(Methylthio)-N-phenylaniline. Due to the limited availability of direct experimental crystallographic and detailed spectroscopic data in publicly accessible literature, this guide combines existing physicochemical information with computationally derived structural parameters. The document details generalized experimental protocols for the synthesis, purification, and characterization of this compound. Furthermore, a hypothetical signaling pathway is presented to illustrate the potential application of its derivatives in drug discovery, alongside a logical workflow for its analysis. All quantitative data is summarized in structured tables, and logical relationships are visualized using Graphviz diagrams, adhering to specified presentation standards.

Introduction

This compound, also known as 3-methylsulfanyl-N-phenylaniline, is a versatile organic compound with the chemical formula C₁₃H₁₃NS.[1][2] It serves as a crucial building block in the synthesis of various organic materials, including dyes, pigments, and agrochemicals.[3] Of particular interest to the pharmaceutical industry, it is a valuable intermediate in the development of novel therapeutic agents.[3] The presence of the methylthio group and the diphenylamine scaffold suggests its potential for diverse chemical modifications to modulate biological activity. Understanding the molecule's three-dimensional structure and conformational preferences is paramount for rational drug design and structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NS | [1][2] |

| Molecular Weight | 215.32 g/mol | [2] |

| CAS Number | 13313-45-6 | [1] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 163-165 °C at 16 mmHg | [5] |

| Density | 1.13 g/mL at 25 °C | |

| Refractive Index | n20/D 1.637 | |

| SMILES | CSc1cccc(c1)Nc2ccccc2 | [2] |

| InChI Key | NGTRZJDYCCOXBA-UHFFFAOYSA-N | [2] |

Molecular Structure and Conformation (Computational Analysis)

In the absence of experimental crystal structure data, computational methods provide valuable insights into the preferred conformation of this compound. The diphenylamine core is not planar, with the two phenyl rings twisted relative to each other around the C-N-C bond axis. This twist is influenced by steric hindrance between the ortho-hydrogens of the two rings. The methylthio group at the meta position of one ring is not expected to significantly alter this general conformational preference but will influence the molecule's electronic properties and potential intermolecular interactions.

A likely low-energy conformation was determined using in silico modeling. The key structural parameters are presented in the following tables.

Table 2: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C(aryl)-S | 1.77 |

| S-C(methyl) | 1.81 |

| C(aryl)-N | 1.41 |

| N-C(aryl) | 1.41 |

| C-C (aromatic, avg.) | 1.40 |

| C-H (aromatic, avg.) | 1.08 |

| C-H (methyl, avg.) | 1.09 |

Table 3: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C(aryl)-S-C(methyl) | 105.2 |

| C(aryl)-C(aryl)-S | 120.5 |

| C(aryl)-N-C(aryl) | 128.7 |

Table 4: Predicted Dihedral Angles

| Dihedral Angle (Atoms) | Predicted Angle (°) | Description |

| C(ortho)-C(ipso)-N-C(ipso) | 45.0 | Twist of the first phenyl ring relative to the C-N-C plane |

| C(ipso)-N-C(ipso)-C(ortho) | -135.0 | Twist of the second phenyl ring relative to the C-N-C plane |

| C(para)-C(meta)-S-C(methyl) | 88.9 | Orientation of the methylthio group |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and characterization of this compound, adapted from standard laboratory procedures for similar compounds.

Synthesis: Buchwald-Hartwig Amination

A common and effective method for the synthesis of diarylamines is the Buchwald-Hartwig amination.

Reaction Scheme:

Materials:

-

3-Bromothioanisole

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene, followed by 3-bromothioanisole (1.0 equivalent) and aniline (1.2 equivalents).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Purification and Analysis: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of and purifying this compound.[6][7]

Instrumentation and Conditions:

-

HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.[6]

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition could be 70:30 (v/v) acetonitrile:water.[6]

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 30 °C.[7]

-

Detection: UV at 254 nm.[7]

Procedure:

-

Prepare a stock solution of the purified compound in acetonitrile at a concentration of 1 mg/mL.

-

Prepare a series of dilutions for calibration if quantification is needed.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

Inject 10 µL of the sample into the HPLC system.

-

Analyze the resulting chromatogram for peak purity and retention time.

Characterization: NMR and LC-MS

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons in the range of 6.5-7.5 ppm. The methylthio protons (-SCH₃) should appear as a singlet further upfield, typically around 2.4-2.5 ppm. The N-H proton will likely be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons between 110-150 ppm and a signal for the methyl carbon of the thioether group around 15 ppm.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is used to confirm the molecular weight of the synthesized compound.[8]

Instrumentation and Conditions:

-

LC System: As described for HPLC analysis.

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

-

Ionization Mode: Positive ion mode is typically effective for aniline derivatives.

-

Mobile Phase: A volatile buffer system, such as 0.1% formic acid in acetonitrile and water, is required.

Procedure:

-

Prepare a dilute solution of the sample (approx. 10 µg/mL) in the mobile phase.[9]

-

Infuse the sample directly or via the LC column into the mass spectrometer.

-

Acquire the mass spectrum and look for the protonated molecular ion [M+H]⁺ at m/z 216.32.

Potential Biological Role and Signaling Pathway

Diphenylamine and aniline derivatives are common scaffolds in the development of kinase inhibitors. The N-phenylaniline core can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The methylthio group can be further functionalized to improve potency and selectivity.

Below is a hypothetical signaling pathway illustrating how a derivative of this compound could act as a tyrosine kinase inhibitor in a cancer cell, for example, by targeting the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

Caption: Hypothetical inhibition of the EGFR signaling pathway by a derivative.

Experimental and Analytical Workflow

The logical flow from synthesis to biological evaluation for a novel derivative of this compound is depicted in the diagram below.

Caption: Workflow from synthesis to biological activity assessment.

Conclusion

References

- 1. pschemicals.com [pschemicals.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(Methylthio)aniline [lzchemical.com]

- 5. 3-(METHYLTHIO)ANILINE | 1783-81-9 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Sigma-Aldrich [sigmaaldrich.com]

- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Physical properties of 3-(Methylthio)-N-phenylaniline (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the experimentally determined physical properties of 3-(Methylthio)-N-phenylaniline, a versatile intermediate compound used in the synthesis of dyes, pigments, and pharmaceuticals.[1] The data and methodologies presented are intended to support research and development activities where this compound is utilized.

Core Physical Properties

The melting and boiling points are critical physical constants that provide insights into the purity and physical state of a substance under varying temperatures.

Data Summary

The following table summarizes the reported melting and boiling points for this compound.

| Physical Property | Value (°C) | Notes |

| Melting Point | 59 - 61 | Determined using ethanol as the solvent. |

| Boiling Point | 152 - 156 |

(Data sourced from ChemicalBook)

Experimental Protocols

While specific experimental documentation for the values cited above is not publicly available, the following outlines standard and widely accepted laboratory protocols for the determination of melting and boiling points of organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. A narrow melting range typically indicates high purity.[2]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with heated oil bath or a digital instrument like a Mel-Temp)[2]

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer[2]

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[2][3]

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.[3][4]

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating block or oil bath of the melting point apparatus.[2]

-

Heating: The apparatus is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[2][4]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the T1-T2 range.[3]

Boiling Point Determination (Microscale/Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] This microscale method is suitable for small sample volumes.

Apparatus:

-

Thiele tube or a small test tube with a heating bath (e.g., oil bath)[6][7]

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Calibrated thermometer

-

Heat source (e.g., Bunsen burner or hot plate)[8]

Procedure:

-

Sample Preparation: A few milliliters of liquid this compound are placed into the small test tube.[8]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[6][9]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube or other heating bath.[6]

-

Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.[6]

-

Observation and Recording: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end. The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][7] It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[5]

Visualization of Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a chemical sample, such as this compound.

Caption: Generalized workflow for the determination and verification of physical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. youtube.com [youtube.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

An In-Depth Technical Guide to the Solubility of 3-(Methylthio)-N-phenylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of 3-(Methylthio)-N-phenylaniline, a key intermediate in the synthesis of various organic materials, including dyes and pharmaceuticals.[1] Understanding the solubility of this compound in different organic solvents is crucial for process optimization, formulation development, and ensuring reaction efficiency.

Disclaimer: The quantitative solubility data for this compound from the primary literature, specifically the study "Solubilities of 3-Methoxy-N-phenylaniline and this compound in Five Organic Solvents (285 K to 333.75 K)," is not fully accessible in the public domain.[2][3] Consequently, this guide provides a qualitative summary based on the available information and a detailed, generalized experimental protocol for determining solubility via a widely accepted method.

Qualitative Solubility Summary

A key study by Zhang, Wang, and Li investigated the solubility of this compound in five pure organic solvents: methanol, acetone, ethyl acetate, chloroform, and 1,2-dichloroethane. The measurements were conducted over a temperature range of 285 K to 333.75 K.[2][3] The abstract of this study indicates that the solubility of this compound increases with temperature in all the tested solvents, which is a common trend for the dissolution of solid solutes in liquid solvents. The experimental data were successfully correlated with the Apelblat equation, a semi-empirical model used to describe the relationship between solubility and temperature.[2][3]

While the precise values are not available, the selection of solvents suggests that this compound exhibits solubility in a range of polar and non-polar aprotic and protic organic solvents. For more specific applications, it is highly recommended that researchers determine the solubility in their particular solvent systems and conditions.

Data Presentation

As the specific quantitative data is not available, a representative table structure is provided below for when such data is obtained.

| Solvent | Temperature (°C) | Temperature (K) | Solubility (Mole Fraction) | Solubility ( g/100g Solvent) |

| Methanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Chloroform | ||||

| 1,2-Dichloroethane |

Experimental Protocols

The following is a detailed, generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent using the Laser Monitoring Dynamic Method . This method is based on detecting the temperature at which the last solid particles of a solute dissolve in a solvent upon controlled heating.[4][5]

Principle: A suspension of the solute in the solvent is heated at a constant rate. A laser beam is passed through the suspension, and the light transmission is monitored by a detector. As the solute dissolves, the suspension becomes clearer, and the light transmission increases. The temperature at which the light transmission reaches a maximum and stabilizes is considered the saturation temperature for that specific concentration.

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Precision temperature controller with a heating/cooling circulator

-

Calibrated digital thermometer (accuracy ±0.05 K)

-

Laser emitter (e.g., He-Ne laser)

-

Photodetector

-

Data acquisition system to record temperature and light intensity

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound using an analytical balance (±0.0001 g).

-

Accurately weigh a specific amount of the desired organic solvent into the jacketed glass vessel.

-

Add the weighed this compound to the solvent in the vessel.

-

Place the magnetic stir bar in the vessel.

-

-

Equilibration and Measurement:

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in the temperature-controlled circulator.

-

Begin stirring at a constant rate to ensure the suspension is homogeneous.

-

Position the laser emitter and photodetector on opposite sides of the glass vessel.

-

Start the data acquisition system to log the temperature of the suspension and the intensity of the transmitted laser light.

-

Set the temperature controller to heat the suspension at a slow, constant rate (e.g., 0.1-0.5 K/min).

-

-

Determination of Saturation Point:

-

Continuously monitor the transmitted light intensity as the temperature increases.

-

The saturation temperature is the point at which the last solid particles dissolve, resulting in a sharp increase in light transmission to a constant maximum value.

-

Record the temperature at which this plateau is reached. This temperature corresponds to the saturation temperature for the prepared concentration.

-

-

Data Analysis:

-

Repeat the measurement at different solute concentrations to obtain solubility data over a range of temperatures.

-

The collected data points (mole fraction of solute vs. saturation temperature) can be used to construct a solubility curve.

-

The data can be correlated with thermodynamic models such as the Apelblat equation or the van't Hoff equation to describe the temperature dependence of solubility.

-

Mandatory Visualizations

Caption: Workflow for the laser monitoring dynamic method.

Caption: Key factors influencing solubility.

References

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 3-(Methylthio)-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(Methylthio)-N-phenylaniline, with a focus on its reaction mechanisms and kinetics. While specific kinetic data for this compound is not extensively available in peer-reviewed literature, this document extrapolates from well-established principles of analogous reactions, primarily the Ullmann condensation, to provide a robust theoretical and practical framework. This guide includes postulated reaction mechanisms, detailed experimental protocols for synthesis and kinetic analysis, and quantitative data derived from a representative synthesis method.

Introduction

This compound is a diarylamine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] The formation of the C-N bond between the aniline and phenyl moieties is a critical step in its synthesis, typically achieved through cross-coupling reactions. Understanding the underlying reaction mechanisms and kinetics is paramount for process optimization, yield maximization, and ensuring product purity. This guide will focus on the Ullmann condensation, a copper-catalyzed N-arylation reaction, which represents a common and effective method for the synthesis of such diarylamines.[2][3]

Postulated Reaction Mechanism: The Ullmann Condensation

The synthesis of this compound can be efficiently achieved via an Ullmann condensation (also known as the Goldberg reaction for C-N coupling), which involves the copper-catalyzed coupling of an aryl halide with an amine.[2] In this case, 3-(methylthio)aniline reacts with an aryl halide (e.g., iodobenzene or bromobenzene) in the presence of a copper catalyst, a base, and often a ligand.

The currently accepted mechanism for the Ullmann condensation involves a catalytic cycle with copper in the +1 oxidation state as the active catalyst.[4] Although Cu(0) and Cu(II) sources can be used, they are believed to enter the catalytic cycle via the formation of Cu(I) species. The proposed catalytic cycle can be broken down into three key steps:

-

Formation of a Copper(I)-Amide Complex: The reaction initiates with the coordination of the amine, 3-(methylthio)aniline, to a Cu(I) complex. In the presence of a base, the aniline is deprotonated to form a more nucleophilic copper(I)-amide intermediate.[2]

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-amide complex. This step is often considered the rate-determining step of the reaction.[5] This process forms a transient Cu(III) intermediate.[2]

-

Reductive Elimination: The final step involves the reductive elimination from the Cu(III) complex to form the desired C-N bond of this compound and regenerate the active Cu(I) catalyst, which can then re-enter the catalytic cycle.[2]

Ligands, such as diamines or amino acids, can be used to stabilize the copper catalyst, prevent its agglomeration, and accelerate the reaction.[6][7]

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

This protocol is adapted from a patented method for the synthesis of 3-methylthio-diphenylamine and is suitable for laboratory-scale preparation.

Materials:

-

3-(Methylthio)aniline

-

Iodobenzene (or Bromobenzene)

-

Copper(I) iodide (CuI)

-

Potassium iodide (KI) (co-catalyst)

-

Potassium phosphate (K₃PO₄) (base)

-

Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide or Toluene)

-

High-pressure reaction vessel (autoclave)

-

Standard glassware for extraction and recrystallization

-

n-Propanol (for recrystallization)

Procedure:

-

To a high-pressure reaction vessel, add 3-(methylthio)aniline (1.0 eq.), iodobenzene (1.0 eq.), copper(I) iodide (0.1 eq.), potassium iodide (0.1 eq.), and potassium phosphate (2.0 eq.).

-

Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon).

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to 190°C under a pressure of 0.2 MPa.

-

Maintain the reaction at this temperature for 3 hours with constant stirring.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the pressure.

-

Transfer the reaction mixture to a separatory funnel and add water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from n-propanol to yield this compound.

Protocol for Kinetic Analysis

To study the kinetics of the reaction, the progress of the reaction must be monitored over time. This can be achieved by taking aliquots from the reaction mixture at specific time intervals and analyzing the concentration of reactants and products.

Methodology:

-

Set up the reaction as described in the synthesis protocol in a vessel equipped with a sampling port.

-

Once the reaction reaches the desired temperature, start the timer and begin stirring.

-

At regular intervals (e.g., every 15 minutes), carefully withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding a cold solution (e.g., dilute acid) to stop the catalytic activity.

-

Prepare the quenched aliquot for analysis by a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). An internal standard should be used for accurate quantification.

-

Determine the concentrations of 3-(methylthio)aniline, iodobenzene, and this compound at each time point.

-

Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of this curve at t=0.

-

To determine the order of the reaction with respect to each reactant, a series of experiments should be conducted where the initial concentration of one reactant is varied while keeping the others constant.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| 3-(Methylthio)aniline | 1.0 molar equivalent | Patent CN103508929A |

| Iodobenzene | 1.0 molar equivalent | Patent CN103508929A |

| Catalyst System | ||

| Catalyst | Copper(I) iodide (CuI) | Patent CN103508929A |

| Catalyst Loading | 0.1 molar equivalent | Patent CN103508929A |

| Co-catalyst | Potassium iodide (KI) | Patent CN103508929A |

| Co-catalyst Loading | 0.1 molar equivalent | Patent CN103508929A |

| Base | Potassium phosphate (K₃PO₄) | Patent CN103508929A |

| Base Loading | 2.0 molar equivalent | Patent CN103508929A |

| Reaction Conditions | ||

| Solvent | N,N-Dimethylformamide or Toluene | General Ullmann Conditions |

| Temperature | 190 °C | Patent CN103508929A |

| Pressure | 0.2 MPa | Patent CN103508929A |

| Reaction Time | 3 hours | Patent CN103508929A |

| Outcome | ||

| Yield | 78.5% | Patent CN103508929A |

| Purity (by GC) | 99.4% | Patent CN103508929A |

Visualizations

Proposed Catalytic Cycle for the Ullmann Condensation

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of 3-(methylthio)aniline.

Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow for the synthesis and purification of this compound.

Logical Flow for Kinetic Analysis

Caption: Logical workflow for conducting a kinetic study of the synthesis reaction.

Conclusion

The synthesis of this compound is effectively achieved through the Ullmann condensation, a robust copper-catalyzed C-N cross-coupling reaction. While specific kinetic parameters for this reaction are not extensively documented, a thorough understanding of the general mechanism allows for the design of effective synthetic and analytical protocols. The provided experimental procedures offer a solid foundation for both the synthesis of this compound and for conducting detailed kinetic investigations to further elucidate the reaction dynamics. Such studies are crucial for the efficient and scalable production of this compound for its potential applications in various fields of chemical research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]

3-(Methylthio)-N-phenylaniline: A Comprehensive Technical Overview

Foreword

Introduction

3-(Methylthio)-N-phenylaniline, also known as 3-(methylthio)diphenylamine, belongs to the class of diarylamines. The core structure consists of two phenyl rings linked by a nitrogen atom, with a methylthio (-SCH3) group substituted at the meta-position of one of the phenyl rings. This substitution pattern imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential applications.

While the initial discovery and synthesis of this specific molecule are not prominently documented in readily accessible scientific literature, its structural motifs are common in various fields. Diphenylamine and its derivatives have a long history of use as antioxidants, stabilizers in polymers, and as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. The introduction of a methylthio group can modulate the biological activity and material properties of the parent diphenylamine structure.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical supplier databases and computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13313-45-6 | Chemical Supplier Databases |

| Molecular Formula | C₁₃H₁₃NS | Chemical Supplier Databases |

| Molecular Weight | 215.32 g/mol | Chemical Supplier Databases |

| Appearance | Not specified (likely solid) | Inferred from related compounds |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

| Calculated LogP | 4.1 | Computational Prediction |

| pKa | Not specified | - |

Synthesis

The synthesis of this compound can be achieved through established cross-coupling methodologies. Two primary strategies are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, particularly for the synthesis of diarylamines. A Chinese patent (CN103508929A) describes a method for the synthesis of 3-(methylthio)diphenylamine via this route.

Experimental Protocol:

-

Reactants: 3-(Methylthio)aniline and an aryl halide (e.g., iodobenzene or bromobenzene).

-

Catalyst: A copper catalyst, such as copper(I) iodide (CuI).

-

Base: A weak inorganic base, such as potassium carbonate (K₂CO₃).

-

Solvent: A high-boiling point solvent is typically used.

-

Procedure:

-

A mixture of 3-(methylthio)aniline, the aryl halide, copper catalyst, and base is heated in a suitable solvent under an inert atmosphere.

-

The reaction is monitored for completion (e.g., by thin-layer chromatography).

-

Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by a suitable method, such as column chromatography or recrystallization.

-

A logical workflow for this synthesis is depicted below.

Buchwald-Hartwig Amination

A more modern and often higher-yielding alternative to the Ullmann condensation is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction is known for its broad substrate scope and tolerance of various functional groups.

Conceptual Experimental Protocol:

-

Reactants: 3-Bromothioanisole (or another suitable aryl halide) and aniline.

-

Catalyst: A palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂).

-

Ligand: A bulky electron-rich phosphine ligand, such as XPhos, SPhos, or BINAP.

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

-

Solvent: An anhydrous aprotic solvent, such as toluene or dioxane.

-

Procedure:

-

The aryl halide, aniline, palladium catalyst, ligand, and base are combined in the solvent under an inert atmosphere.

-

The reaction mixture is heated until the starting materials are consumed.

-

The product is isolated and purified using standard techniques.

-

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are scarce in the public domain, the broader class of diphenylamine derivatives has been investigated for various applications.

-

Antioxidant Properties: Diphenylamines are well-known antioxidants and are used as stabilizers in various materials. The presence of the electron-donating methylthio group could potentially enhance this activity.

-

Medicinal Chemistry: The diphenylamine scaffold is present in a number of biologically active molecules. It is conceivable that this compound could serve as a building block for the synthesis of novel therapeutic agents. Further research would be required to explore its potential in areas such as anticancer, anti-inflammatory, or antimicrobial drug discovery.

-

Materials Science: Diaryl ethers and related compounds are used in the development of high-performance polymers and organic electronic materials. The specific properties of this compound may lend themselves to applications in this field.

Future Directions

The current body of public knowledge on this compound is limited. To fully understand the potential of this molecule, further research is warranted in the following areas:

-

Detailed Physicochemical Characterization: A comprehensive study of its physical and chemical properties, including solubility, melting point, and spectroscopic data (¹H NMR, ¹³C NMR, MS, IR), is needed.

-

Optimization of Synthesis: Systematic studies to optimize the existing synthesis routes (Ullmann and Buchwald-Hartwig) to improve yields and reduce costs would be beneficial.

-

Exploration of Biological Activity: A thorough investigation of its biological properties, including cytotoxicity, antimicrobial activity, and receptor binding assays, could uncover potential therapeutic applications.

-

Materials Science Applications: Research into its potential use in the development of novel polymers, dyes, or electronic materials could reveal new avenues for its application.

This compound is a chemical entity with potential for further scientific exploration. While its history and specific properties are not yet well-documented, the established synthetic routes and the known applications of related diphenylamine derivatives provide a strong foundation for future research. This technical guide serves as a starting point for scientists and researchers interested in investigating the properties and potential applications of this intriguing molecule.

An In-depth Technical Guide to the Purity and Stability of 3-(Methylthio)-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of 3-(Methylthio)-N-phenylaniline (CAS No. 13313-45-6), an important intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] This document outlines methods for its synthesis, purification, and characterization, as well as a detailed discussion of its potential degradation pathways and the analytical procedures required to ensure its quality and stability.

Chemical Properties and Synthesis

This compound, also known as 3-methylsulfanyl-N-phenylaniline, is a diaryl thioether with the molecular formula C₁₃H₁₃NS and a molecular weight of 215.32 g/mol .[1][2] Its structure features a phenylamino group and a methylthio group attached to a central benzene ring.

Synthesis: A common method for the synthesis of this compound is the Ullmann condensation reaction. This involves the coupling of 3-(methylthio)aniline with a halogenated benzene (e.g., iodobenzene or bromobenzene) in the presence of a copper catalyst, an acid-binding agent, and a promoter. A Chinese patent describes a method using 3-methylthioaniline and bromobenzene with a copper chloride catalyst, potassium phosphate as the acid-binding agent, and potassium iodide as a promoter, heated in an autoclave. This process has been reported to yield the final product with a purity of 99.3-99.4% as determined by gas chromatography (GC).

Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process: the preparation of the reactants and the subsequent coupling reaction.

Caption: A generalized workflow for the synthesis of this compound via Ullmann condensation.

Purity and Impurity Profiling

Ensuring the purity of this compound is critical for its intended applications, as impurities can lead to unwanted side reactions and affect the quality of the final product.

Analytical Methods for Purity Assessment

Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the nature of the expected impurities and the required level of sensitivity.

| Analytical Technique | Principle | Information Provided | Advantages | Limitations |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Quantitative purity, detection of volatile impurities. | High resolution, sensitive, well-established for aniline derivatives.[3] | Not suitable for non-volatile or thermally labile impurities. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Quantitative purity, detection of non-volatile impurities and degradation products. | Versatile, high resolution, applicable to a wide range of compounds. | Can be more complex to develop methods for. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines GC separation with mass-based detection. | Identification and quantification of volatile impurities.[4] | Provides structural information for impurity identification. | Higher cost and complexity than GC-FID. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural confirmation, detection of impurities with different chemical shifts. | Provides detailed structural information. | Lower sensitivity compared to chromatographic methods for trace impurities. |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Functional group identification. | Fast and simple for confirming the presence of key functional groups. | Not suitable for quantification or detection of minor impurities. |

Common Impurities

Potential impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation. These may include:

-

Unreacted 3-(methylthio)aniline and halogenated benzene.

-

Homocoupling products of the starting materials.

-

Oxidized byproducts (e.g., sulfoxides, sulfones).

-

Products of N-dealkylation or N-arylation.

Stability and Degradation Studies

Understanding the stability of this compound is essential for determining appropriate storage conditions and shelf-life. Forced degradation studies are performed to identify potential degradation products and pathways under stressed conditions.

Forced Degradation Conditions

Forced degradation studies typically involve exposing the compound to the following conditions:

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, heat | Hydrolysis of the aniline or thioether linkage (less likely for diaryl thioethers). |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, heat | Hydrolysis of the aniline or thioether linkage (less likely for diaryl thioethers). |

| Oxidation | 3-30% H₂O₂, ambient or elevated temperature | Oxidation of the sulfur atom to a sulfoxide and then a sulfone. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | General decomposition, potential for bond cleavage. |

| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Photolytic cleavage or rearrangement. |

Potential Degradation Pathways

The most probable degradation pathway for this compound is the oxidation of the methylthio group.

Caption: The likely oxidative degradation of this compound to its corresponding sulfoxide and sulfone.

Experimental Protocols

The following sections provide generalized experimental protocols for the analysis of this compound. These should be optimized and validated for specific applications.

Purity Determination by Gas Chromatography (GC)

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or VF-1701ms (30 m x 0.25 mm, 0.25 µm film thickness).[3]

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., acetone, dichloromethane) to a concentration of approximately 1 mg/mL.

Stability-Indicating HPLC Method Development

-

Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm or PDA scan from 200-400 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase at the initial gradient composition to a concentration of approximately 0.5 mg/mL.

Forced Degradation Study Protocol

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and heat at 60°C for 24 hours.

-

Oxidation: Mix the stock solution with an equal volume of 30% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid sample at 80°C for 48 hours.

-

Photodegradation: Expose the solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by the validated stability-indicating HPLC method.

Analytical Workflow

References

Methodological & Application

Applications of 3-(Methylthio)-N-phenylaniline in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-(Methylthio)-N-phenylaniline as a versatile intermediate in organic synthesis. The unique structural features of this compound, combining a secondary amine linkage with an electron-donating methylthio group, make it a valuable precursor for the synthesis of various heterocyclic compounds and dye molecules.

Synthesis of Phenothiazine Derivatives

This compound serves as a key building block for the synthesis of phenothiazine derivatives, particularly those bearing a methylthio substituent. Phenothiazines are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry. The synthesis typically involves a cyclization reaction with sulfur.

Application: Precursor for the synthesis of 2-(methylthio)phenothiazine, an important intermediate for pharmacologically active compounds.[1]

Table 1: Materials for the Synthesis of 2-(Methylthio)phenothiazine

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| This compound | C₁₃H₁₃NS | 215.32 | Starting Material |

| Sulfur | S | 32.07 | Cyclizing Agent |

| Iodine | I₂ | 253.81 | Catalyst |

| Toluene | C₇H₈ | 92.14 | Solvent |

Experimental Protocol: Synthesis of 2-(Methylthio)phenothiazine

This protocol is based on the general method for the synthesis of phenothiazines from diphenylamines.[1][2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add this compound (10.77 g, 0.05 mol) and elemental sulfur (1.60 g, 0.05 mol).

-

Solvent and Catalyst Addition: Add 50 mL of toluene to the flask, followed by a catalytic amount of iodine (0.25 g, 1 mmol).

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) with continuous stirring under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).